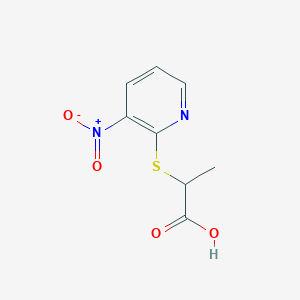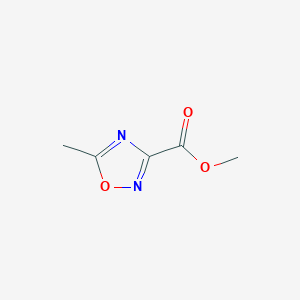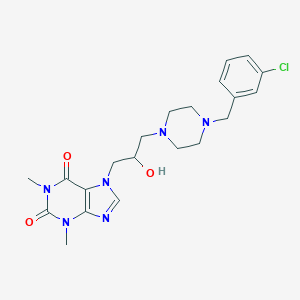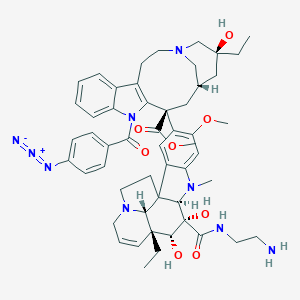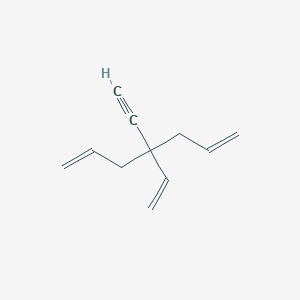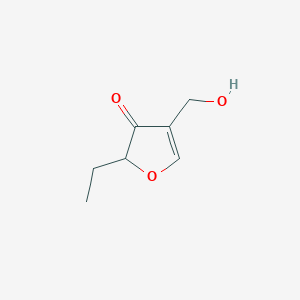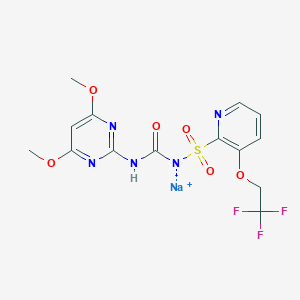
5-Chloro-8-(piperazinylsulfonyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-(piperazinylsulfonyl)isoquinoline, also known as PSI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in the field. In
作用机制
The mechanism of action of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline is complex and involves a number of different pathways. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline inhibits the activity of PDE1, leading to increased levels of cyclic nucleotides in neurons. This, in turn, leads to increased synaptic plasticity and improved cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of voltage-gated potassium channels, leading to increased excitability in neurons.
生化和生理效应
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has a number of biochemical and physiological effects, many of which are related to its mechanism of action. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase synaptic plasticity and improve cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has also been shown to have anti-tumor effects, although the mechanism behind this is not yet fully understood.
实验室实验的优点和局限性
One of the primary advantages of using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments is its potent effects on the central nervous system. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory and anti-tumor effects, which may make it useful for studying the mechanisms behind these conditions. However, there are also some limitations to using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments. For example, it has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. One area of interest is in the development of new drugs based on the structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. By modifying the chemical structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline, it may be possible to develop drugs with improved efficacy and fewer side effects. Additionally, there is interest in exploring the potential applications of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in the treatment of inflammatory disorders and cancer. Finally, there is ongoing research into the mechanisms behind the effects of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline on the central nervous system, with the goal of developing new treatments for cognitive disorders such as Alzheimer's disease.
合成方法
The synthesis of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline involves the reaction of 5-chloroisoquinoline-8-sulfonyl chloride with piperazine in the presence of a base. This reaction results in the formation of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline as a white solid, which can then be purified through recrystallization.
科学研究应用
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of neuroscience, where it has been shown to have potent effects on the central nervous system. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of phosphodiesterase 1 (PDE1), an enzyme that plays a key role in regulating intracellular signaling pathways in neurons. By inhibiting PDE1, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase the levels of cyclic nucleotides in neurons, leading to increased synaptic plasticity and improved cognitive function.
属性
CAS 编号 |
110408-10-1 |
|---|---|
产品名称 |
5-Chloro-8-(piperazinylsulfonyl)isoquinoline |
分子式 |
C13H14ClN3O2S |
分子量 |
311.79 g/mol |
IUPAC 名称 |
5-chloro-8-piperazin-1-ylsulfonylisoquinoline |
InChI |
InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(11-9-16-4-3-10(11)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
InChI 键 |
AMUWBUOZQPDINQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
规范 SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

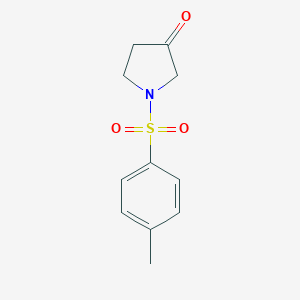
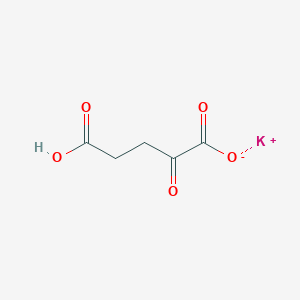
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
